1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Description
Properties
IUPAC Name |
1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGJEKERBHADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyclohexylamine with 2-Cyanopyridine
The most common and well-documented method for synthesizing 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves the reaction of cyclohexylamine with 2-cyanopyridine under basic conditions, followed by cyclization to form the fused imidazo ring system.
- Step 1: Nucleophilic attack of cyclohexylamine on the nitrile group of 2-cyanopyridine to form an amidine intermediate.
- Step 2: Intramolecular cyclization facilitated by base-induced ring closure to generate the imidazo[4,5-b]pyridin-2-one core.
- Reaction Conditions: Typically performed in polar aprotic solvents with bases such as potassium carbonate or sodium hydride, under controlled temperature to optimize yield and purity.
This method is scalable and adaptable for industrial production, often employing continuous flow reactors for efficiency and reproducibility. Purification is commonly achieved through recrystallization or chromatographic techniques to ensure high product quality.
Metal-Free Catalytic Condensation Approaches
Recent advances in the synthesis of imidazo fused pyridines emphasize environmentally benign, metal-free protocols that can be adapted for related compounds.
- Condensation of 2-Aminopyridines with Aldehydes or Ketones: Although primarily reported for imidazo[1,2-a]pyridines, these condensation reactions under acidic catalysis (e.g., hydrochloric acid, ammonium chloride, or organic acids like trifluoroacetic acid) provide a green synthetic route that could be modified for the preparation of imidazo[4,5-b]pyridin-2-one derivatives.
- Catalysts: Non-metal catalysts such as perchloric acid, montmorillonite K-10 clay, or organic acids facilitate cyclization and ring closure.
- Mechanism: Formation of imine intermediates followed by intramolecular cyclization and dehydration steps.
- Advantages: Mild reaction conditions, high atom economy, and broad substrate scope.
While these methods are primarily documented for other imidazo fused pyridines, the principles and reaction conditions offer a promising framework for adapting to the synthesis of this compound, especially for derivatives with variable substitution patterns.
Catalytic Systems and Reaction Optimization
- Base Catalysts: Potassium carbonate, sodium hydride, or organic bases are used to promote nucleophilic attack and cyclization.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubilizing reactants and intermediates.
- Temperature: Moderate heating (typically 60–120 °C) enhances reaction rates without compromising selectivity.
- Purification: Recrystallization from suitable solvents or chromatographic separation ensures removal of side products and unreacted starting materials.
Summary Table of Preparation Method
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Reaction of cyclohexylamine with 2-cyanopyridine | Cyclohexylamine, 2-cyanopyridine, base (e.g., K2CO3), polar aprotic solvent, heat | Formation of amidine intermediate |
| Cyclization to imidazo[4,5-b]pyridin-2-one ring | Continued heating, base-promoted cyclization | Formation of fused bicyclic imidazo[4,5-b]pyridin-2-one core |
| Purification | Recrystallization or chromatography | High purity final product |
Research Findings and Industrial Relevance
- The described synthetic route is well-established and employed in research settings for producing the compound for pharmaceutical and organic chemistry studies.
- Industrial scale-up involves continuous flow reactors and automated systems to ensure consistent quality and yield.
- Advanced purification techniques, including chromatography and recrystallization, are critical to isolate the compound with high purity suitable for further application.
- Metal-free catalytic methods developed for related imidazo fused pyridines offer environmentally friendly alternatives that could be adapted for this compound, reducing reliance on metal catalysts and harsh conditions.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the imidazo[4,5-b]pyridin-2-one core .
Scientific Research Applications
Table 1: Synthesis Overview
| Method | Key Reagents | Yield | Purification Techniques |
|---|---|---|---|
| Cyclization | Cyclohexylamine + 2-Cyanopyridine | High | Recrystallization, Chromatography |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated its cytotoxic effects against glioblastoma cell lines (U87, U251), showing IC50 values comparable to established inhibitors like PP2 . The mechanism of action involves the inhibition of specific kinases associated with cancer progression.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Its derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Anticancer | Glioblastoma cell lines | Cytotoxic effects |
| Antimicrobial | Various bacterial strains | Significant antimicrobial activity |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one against glioblastoma cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound and its derivatives. The study tested various concentrations against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had potent activity against resistant strains, highlighting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Research Findings and Challenges
Key Findings
- Structural Flexibility : The imidazo[4,5-b]pyridin-2-one core tolerates diverse substitutions, enabling optimization for target selectivity and pharmacokinetics .
- Synthetic Robustness : Multi-step protocols (e.g., Pd-catalyzed coupling, hydrogenation) yield high-purity compounds, as confirmed by NMR and MS .
- Therapeutic Potential: Analogs with alkyl/aryl groups show promise in oncology and inflammation, though cyclohexyl-specific data remain underexplored .
Challenges and Gaps
- Synthetic Complexity : Introducing bulky groups (e.g., cyclohexyl) may require specialized reagents or conditions, increasing production costs .
Biological Activity
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Overview
- Molecular Formula : C12H15N3O
- CAS Number : 906532-83-0
- IUPAC Name : 1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one
The compound's unique structure combines a cyclohexyl group with an imidazo[4,5-b]pyridin-2-one core, which influences its reactivity and biological interactions.
Synthesis Methods
The synthesis typically involves the cyclization of cyclohexylamine with 2-cyanopyridine under basic conditions. This method is optimized for yield and purity through various techniques such as recrystallization and chromatography.
Anticancer Properties
This compound has been studied for its anticancer potential. Research indicates that it may inhibit certain cancer cell lines effectively. A notable study demonstrated its cytotoxic effects against glioblastoma cell lines (U87, U251) with IC50 values comparable to established inhibitors like PP2 .
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Its derivatives exhibit significant activity against various bacterial strains, indicating potential applications in treating infections .
The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases and enzymes that play crucial roles in disease pathways. For instance, it may inhibit kinases associated with cancer progression or inflammatory responses .
Case Studies and Research Findings
- Anticancer Research : A study focused on imidazo[4,5-b]pyridin derivatives identified several compounds with enhanced selectivity towards Src family kinases in glioblastoma treatment. This highlights the potential for 1-cyclohexyl derivatives in targeted cancer therapies .
- Inflammatory Diseases : Compounds similar to this compound have been investigated for their efficacy in treating inflammatory diseases by inhibiting IRAK kinase family members. This suggests a broader therapeutic application beyond oncology .
Q & A
Q. What are the common synthetic routes for 1-cyclohexyl-imidazo[4,5-b]pyridin-2-one derivatives?
The synthesis of imidazo[4,5-b]pyridin-2-one derivatives typically involves cyclocondensation reactions or Michael additions. For example:
- Cyclocondensation : Reacting 4-iminothiazolidin-2-one with acetoacetic ester yields the core scaffold, which can be further substituted at C5 or C6 positions .
- Microwave-assisted Pd/Cu co-catalysis : Rapid C-2 alkenylation of 3H-imidazo[4,5-b]pyridine with styryl bromides under microwave irradiation (e.g., 100°C, 30 minutes) enables efficient functionalization .
- Rearrangement reactions : Acidification of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride can yield imidazo[4,5-c]pyridin-2-one derivatives, demonstrating unexpected reactivity pathways .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Data collection at high resolution (e.g., 2.25 Å) for accurate atomic positioning .
- Refinement protocols to handle twinned or high-symmetry crystals, leveraging SHELX’s robustness in small-molecule and macromolecular applications .
- Validation with tools like PLATON to check for structural anomalies.
Q. What solubility considerations are critical for in vitro assays?
For in vitro testing:
- Use DMSO as a primary solvent (test concentrations ≤10% to avoid cytotoxicity). If insoluble, try ethanol or DMF .
- For aqueous solutions, prepare stock solutions in DMSO and dilute with PBS or cell culture media (ensure final DMSO ≤1%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of kinase inhibition?
- Core scaffold modifications : Introduce hydrophobic substituents (e.g., cyclohexyl) at N1 to enhance binding to Akt1’s ATP-binding cleft, as confirmed by cocrystal structures (PDB: 4EJN) .
- Substitution at C6 : Arylazo groups at C6 (e.g., phenylazo) improve antitumor activity by increasing π-π stacking with target proteins .
- Functionalization at C2 : Alkenylation or alkynylation at C2 enhances fluorescence properties and solvatochromism, useful for cellular imaging .
Q. How to resolve contradictions in biological activity data?
- Assay validation : Compare results across multiple models (e.g., human whole blood TNF-α inhibition vs. isolated enzyme assays) to account for matrix effects .
- Orthogonal testing : For anti-inflammatory claims, validate via carrageenan-induced edema (in vivo) and DPPH radical scavenging (antioxidant activity) .
- Dose-response analysis : Ensure IC50 values are consistent across replicates and orthogonal assays (e.g., SPR vs. biochemical kinase assays) .
Q. What computational strategies predict regioselectivity in synthesis?
- DFT studies : Calculate transition-state energies to rationalize regioselectivity in Michael additions (e.g., preferential attack at C6 over C4 in imidazo[4,5-b]pyridines) .
- Molecular docking : Use cocrystal structures (e.g., Akt1-compound 12j) to model binding interactions and prioritize substituents for synthesis .
Q. How to design in vivo pharmacokinetic studies?
- Formulation : Use DMSO:Tween 80:Saline (10:5:85) for intraperitoneal injection or DMSO:Corn oil (10:90) for oral dosing to enhance bioavailability .
- Pharmacodynamic markers : Monitor downstream targets like p-PRAS40 or p-p70S6K via Western blot to confirm target engagement .
Methodological Best Practices
Q. Key Analytical Techniques
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
